6-Azapseudouridine

Beschreibung

Definition and Structural Characteristics

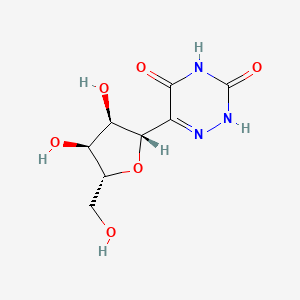

This compound is a synthetic nucleoside analogue characterized by the molecular formula C8H11N3O6 and a molecular weight of 245.19 grams per mole. The compound represents a unique class of C-nucleosides where the nucleobase is connected to the sugar moiety through a carbon-carbon bond rather than the conventional nitrogen-carbon glycosidic linkage found in natural nucleosides. The defining structural feature of this compound is the presence of a 1,2,4-triazine ring system in place of the pyrimidine ring found in pseudouridine.

The triazine ring system contains nitrogen atoms at positions 1, 2, and 4, with carbonyl groups at positions 3 and 5, creating a 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine structure. This heterocyclic base is attached to the 5-position of the ribofuranose sugar through a direct carbon-carbon bond, mimicking the connectivity pattern observed in natural pseudouridine but with the modified azauracil base. The ribose sugar maintains the typical β-D-configuration with hydroxyl groups at the 2' and 3' positions and a primary hydroxyl group at the 5' position.

The structural characteristics of this compound can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H11N3O6 |

| Molecular Weight | 245.19 g/mol |

| Base Component | 6-azauracil (1,2,4-triazine-3,5-dione) |

| Sugar Component | β-D-ribofuranose |

| Glycosidic Bond | Carbon-carbon (C-nucleoside) |

| Ring System | Triazine (6-membered heterocycle) |

| Functional Groups | Two carbonyl groups, multiple hydroxyl groups |

Historical Context and Discovery

The synthesis and development of this compound emerged from systematic efforts to create modified nucleoside analogues with potential biological activity. Early synthetic approaches were pioneered by Bobek and colleagues, who developed methodologies for preparing this compound and related analogues through multi-step synthetic sequences. These initial syntheses involved the reductive ozonolysis of protected pseudouridine derivatives, followed by treatment with thiosemicarbazide and subsequent cyclization reactions to construct the triazine ring system.

The historical development of this compound synthesis can be traced through several key methodological advances. In early work reported in the Canadian Journal of Chemistry, researchers demonstrated the conversion of 2',3',5'-tri-O-acetyl-pseudouridine through ozonolysis, treatment with thiosemicarbazide, cyclization to form the 6-azathiouracil derivative, methylation with methyl iodide, and acid hydrolysis to yield this compound. This approach established the fundamental synthetic strategy that would influence subsequent developments in the field.

More recent advances have focused on developing more efficient and selective synthetic methodologies. Contemporary research has demonstrated visible light-promoted iridium(III)-catalyzed synthesis approaches that utilize 1-bromosugar as the glycosyl radical precursor and 6-azauracil as the nucleobase component. These modern methods exhibit high α-selectivity and excellent functional group tolerance, representing significant improvements over earlier synthetic approaches in terms of both efficiency and stereochemical control.

The evolution of synthetic methodologies for this compound reflects broader trends in nucleoside chemistry toward developing milder reaction conditions, improved selectivity, and more environmentally sustainable synthetic processes. Spectroscopic evidence from recent studies shows that coupling reactions occur through initial reductive quenching of the iridium(III) catalyst under visible light conditions, with density functional theory calculations providing insights into the mechanistic basis for the observed stereoselectivity.

Significance in Nucleoside Chemistry and RNA Modification

This compound occupies a significant position within the broader landscape of nucleoside chemistry and RNA modification research. As a C-nucleoside analogue, this compound provides valuable insights into structure-activity relationships and serves as a platform for developing biologically active nucleoside derivatives. The compound's structural similarity to natural pseudouridine, combined with the unique properties conferred by the triazine ring system, makes it an important tool for investigating RNA function and developing potential therapeutic agents.

The significance of this compound in nucleoside chemistry extends to its role in understanding the mechanisms of pseudouridine synthases, which are enzymes responsible for the post-transcriptional modification of RNA. These enzymes catalyze the isomerization of uridine to pseudouridine, one of the most abundant and essential post-transcriptional modifications in RNA molecules. The availability of synthetic analogues like this compound enables researchers to probe enzyme mechanisms and develop potential inhibitors or modulators of these important biological processes.

Research findings have demonstrated that this compound and related analogues can serve as mechanistic probes for studying the complex enzymatic processes involved in RNA modification. The unique structural features of the compound, particularly the triazine ring system and the carbon-carbon glycosidic bond, provide opportunities to investigate how structural modifications affect recognition by enzymes and incorporation into RNA molecules. These studies contribute to a deeper understanding of the molecular basis for RNA function and the development of RNA-based therapeutic strategies.

The synthetic accessibility of this compound through multiple methodological approaches has facilitated its use in structure-activity relationship studies. Researchers have explored various derivatives and analogues, including carbocyclic analogues where the ribofuranose ring is replaced with a cyclopentane or cyclohexane ring system. These structural modifications provide insights into the importance of specific molecular features for biological activity and help guide the design of improved therapeutic agents.

Contemporary research has highlighted the value of this compound as a platform for developing biologically active C-nucleosides. The compound's synthesis through visible light-promoted catalytic methods demonstrates the potential for creating diverse analogues with varied biological properties. This synthetic versatility, combined with the compound's structural relationship to naturally occurring modified nucleosides, positions this compound as an important building block for future developments in nucleoside-based drug discovery and RNA research.

Eigenschaften

CAS-Nummer |

13455-42-0 |

|---|---|

Molekularformel |

C8H11N3O6 |

Molekulargewicht |

245.191 |

IUPAC-Name |

6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C8H11N3O6/c12-1-2-4(13)5(14)6(17-2)3-7(15)9-8(16)11-10-3/h2,4-6,12-14H,1H2,(H2,9,11,15,16)/t2-,4-,5-,6+/m1/s1 |

InChI-Schlüssel |

GLROOHDFRPQSIO-OGCOERNTSA-N |

SMILES |

C(C1C(C(C(O1)C2=NNC(=O)NC2=O)O)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Differences

The nitrogen substitution in this compound introduces electronic and steric changes that may alter base-pairing interactions compared to pseudouridine, which retains a canonical uracil ring .

Comparison with Other Analogues

While the evidence lacks direct data on analogues like 5-azapseudouridine or 6-azacytidine, the following inferences can be made:

- 6-Azauracil : Referenced in historical synthesis studies (Asbun & Binkley, 1968), this compound lacks the ribose moiety, limiting its utility as a nucleoside analogue .

Research Findings and Gaps

- Its antitumor classification warrants further investigation into pharmacokinetics and toxicity.

Vorbereitungsmethoden

Protection of Pseudouridine

The synthesis begins with the acetylation of pseudouridine using acetic anhydride in pyridine, yielding 2′,3′,5′-tri-O-acetylpseudouridine. This step safeguards the ribose hydroxyl groups from undesired side reactions during ozonolysis.

Ozonolysis and Ring Opening

The protected pseudouridine undergoes ozonolysis in a solvent such as methanol or dichloromethane at low temperatures (−78°C to 0°C). Ozonolysis cleaves the double bond in the uracil ring, producing a reactive ozonide intermediate. Reductive workup with dimethyl sulfide or zinc and acetic acid yields a dialdehyde or ketone intermediate, depending on reaction conditions.

Introduction of the Aza Group

The ozonolysis product is treated with hydrazine or a substituted hydrazine derivative to introduce the nitrogen atom at the 6-position. This step involves cyclization to re-form the pyrimidine ring, now containing the aza modification. Deacetylation under basic conditions (e.g., methanolic ammonia) removes the protecting groups, yielding this compound.

Table 1: Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 25°C, 12 hr | Protect ribose hydroxyl groups |

| Ozonolysis | O₃, CH₂Cl₂/MeOH, −78°C, 1 hr | Cleave uracil double bond |

| Reductive Workup | Zn/HOAc or (CH₃)₂S, 0°C, 30 min | Stabilize ozonide intermediate |

| Hydrazine Treatment | NH₂NH₂, EtOH, reflux, 4 hr | Introduce 6-aza group |

| Deacetylation | NH₃/MeOH, 25°C, 6 hr | Remove acetyl protecting groups |

Characterization and Analytical Data

Spectroscopic Identification

-

UV-Vis Spectroscopy : The presence of the aza group shifts the absorption maximum relative to pseudouridine. For example, 6-azauridine exhibits λmax ≈ 265 nm, a bathochromic shift compared to uridine (λmax ≈ 262 nm).

-

NMR Spectroscopy : The ¹H NMR spectrum of this compound shows distinct downfield shifts for H5 and H6 protons due to decreased electron density in the ring.

Q & A

Q. How should supplementary materials be structured for studies on this compound?

- Answer : Include raw NMR spectra, crystallography data (CIF files), and unprocessed gel images. Provide detailed protocols for synthesis and assays in a separate PDF. Reference all datasets with DOIs .

Ethical and Literature Review Practices

What frameworks assist in formulating hypothesis-driven research questions about this compound?

Q. How can researchers avoid common pitfalls in literature reviews on nucleoside analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.